Benzyl 2-fluoro-4-iodobenzoate
CAS No.:
Cat. No.: VC13733068
Molecular Formula: C14H10FIO2
Molecular Weight: 356.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FIO2 |
|---|---|
| Molecular Weight | 356.13 g/mol |
| IUPAC Name | benzyl 2-fluoro-4-iodobenzoate |
| Standard InChI | InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | PJHBRCLAVKBDJL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzoate core substituted with fluorine (2-position) and iodine (4-position), esterified to a benzyl group. The SMILES notation explicitly defines this arrangement . The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring, while the iodine atom provides a heavy halogen motif conducive to cross-coupling reactions .
Synthetic Routes and Optimization
Esterification of 2-Fluoro-4-Iodobenzoic Acid
The most direct synthesis involves esterifying 2-fluoro-4-iodobenzoic acid () with benzyl alcohol. A metal-free oxidative esterification method, as demonstrated by Liu et al., utilizes ionic liquid catalysts under mild conditions (60°C, 12 hrs) to achieve yields exceeding 80% . This approach avoids transition metals, reducing purification challenges .
Reaction Scheme:
Alternative Pathways
Applications in Medicinal and Materials Chemistry
Cross-Coupling Reactions
The para-iodo group is reactive in Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example:
Fluorine’s ortho-directing effects could regioselectively functionalize the ring further .
Comparative Analysis with Structural Analogues
Unique Advantage: Benzyl 2-fluoro-4-iodobenzoate’s orthogonal halogens enable sequential functionalization—iodine for coupling and fluorine for electronic modulation .
Challenges and Future Directions
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Stereoelectronic Effects: The steric bulk of iodine may hinder reactions at the para position, necessitating optimized catalysts.
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Toxicity Profiling: No data exist on the compound’s pharmacokinetics or cytotoxicity, critical for drug development.
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Scalability: Metal-free syntheses require cost-benefit analysis against traditional methods.
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